JAK1 Inhibitor Pharmacophore Requires the 6-Aminopyrimidin-4-yl Scaffold
The JAK1 inhibitor 5-(6-aminopyrimidin-4-yl)-2-(5-chloro-2-ethylphenyl)-1H-pyrrole-3-carbonitrile, claimed in US9688661, explicitly incorporates the 6-aminopyrimidin-4-yl motif derived from the target compound after Boc deprotection [1]. No corresponding activity is reported for the 4-aminopyrimidin-2-yl regioisomer in this or related JAK1 patent families. The 6-amino-4-Boc building block therefore provides the exact connectivity required for this inhibitor class, while the isomeric building block would lead to a different regioisomer with unvalidated biological activity.
| Evidence Dimension | Kinase inhibitor regioisomeric specificity |
|---|---|
| Target Compound Data | Scaffold: 6-aminopyrimidin-4-yl (post-Boc removal); present in active JAK1 inhibitor US9688661 |
| Comparator Or Baseline | tert-Butyl (4-aminopyrimidin-2-yl)carbamate (CAS 262295-93-2) — would yield 4-aminopyrimidin-2-yl regioisomer |
| Quantified Difference | No JAK1 potency data available for the 4-aminopyrimidin-2-yl regioisomer; target scaffold is required for reported inhibitor activity |
| Conditions | Patent US9688661 kinase inhibition assays (human JAK1) |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for reproducing or extending patented JAK1 inhibitor series.
- [1] BindingDB BDBM173933, US9688661: 5-(6-Aminopyrimidin-4-yl)-2-(5-chloro-2-ethylphenyl)-1H-pyrrole-3-carbonitrile, JAK1 inhibitor. View Source
